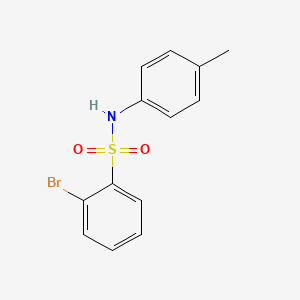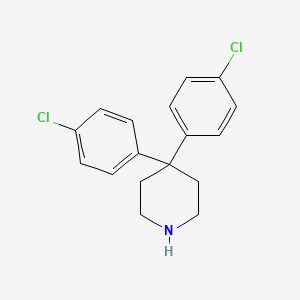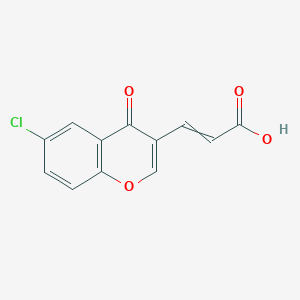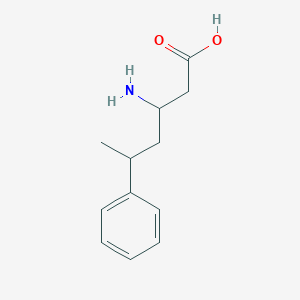![molecular formula C44H33FN4O3 B12443151 4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazol-5-ols. This compound is characterized by the presence of two pyrazole rings, each substituted with phenyl groups, and linked through a methylene bridge to a central phenyl ring that is further substituted with a 4-fluorobenzyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
The synthesis of 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) typically involves a multi-step reaction sequence. One common synthetic route includes the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated by simple filtration. Industrial production methods may involve the use of more efficient and scalable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, to enhance yield and purity .
化学反应分析
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It may be used in the development of new materials with unique physical and chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The presence of electron-donating and electron-withdrawing groups in the compound’s structure can stabilize radicals and enhance its biological activity.
相似化合物的比较
Similar compounds to 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) include:
- 4,4’-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
- 4,4’-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)
These compounds share similar structural motifs but differ in the substituents on the phenyl rings and the pyrazole moieties. The unique combination of substituents in 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol) imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C44H33FN4O3 |
|---|---|
分子量 |
684.8 g/mol |
IUPAC 名称 |
4-[[4-[(4-fluorophenyl)methoxy]phenyl]-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C44H33FN4O3/c45-34-25-21-30(22-26-34)29-52-37-27-23-31(24-28-37)38(39-41(32-13-5-1-6-14-32)46-48(43(39)50)35-17-9-3-10-18-35)40-42(33-15-7-2-8-16-33)47-49(44(40)51)36-19-11-4-12-20-36/h1-28,38,46-47H,29H2 |
InChI 键 |
ZWMLOXCWQGSAFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C(C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C6=C(NN(C6=O)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
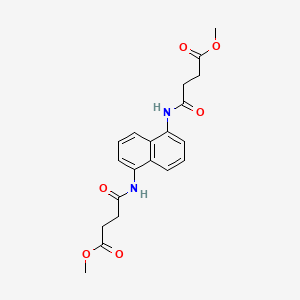



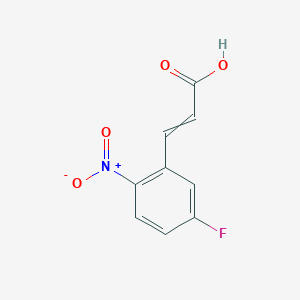

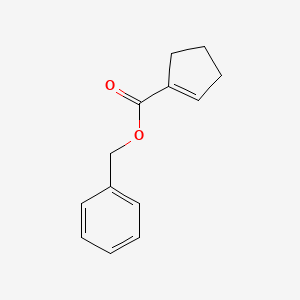
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
